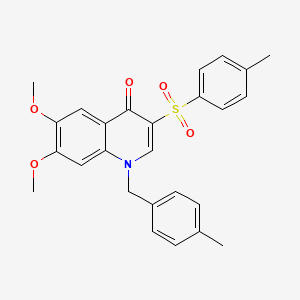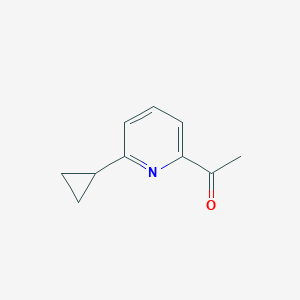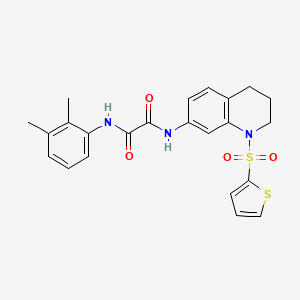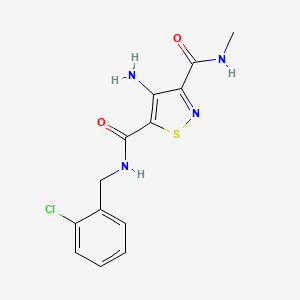![molecular formula C21H19N3O5 B2669046 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 898409-49-9](/img/structure/B2669046.png)
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural components, including a 1,4-benzodioxin ring, a pyrazine ring, and an acetamide group. The 1,4-benzodioxin ring is a type of heterocyclic compound that is often found in various pharmaceuticals . The pyrazine ring is a basic structure in many drugs and natural products . Acetamide functionality is found in a variety of chemical compounds, including certain drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,4-benzodioxin and pyrazine rings, along with the acetamide group. These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,4-benzodioxin and pyrazine rings could potentially undergo various substitution reactions, while the acetamide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,4-benzodioxin and pyrazine rings could contribute to its aromaticity and stability, while the acetamide group could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research has demonstrated the synthesis of novel compounds with structures closely related to the specified chemical, highlighting their potential anti-inflammatory activities. For instance, a study on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides reported significant anti-inflammatory activity among synthesized compounds (Sunder & Maleraju, 2013). Such findings suggest that similar compounds, including the one of interest, may also exhibit anti-inflammatory properties.
Antioxidant Properties
The exploration of novel compounds for antioxidant activity is another significant area of research. A study on the synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed that many synthesized compounds possess moderate to significant radical scavenging activity (Ahmad et al., 2012). This indicates the potential for compounds with similar structures, such as the one inquired about, to serve as effective antioxidants.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-14-4-2-3-5-16(14)22-19(25)13-23-8-9-24(21(27)20(23)26)15-6-7-17-18(12-15)29-11-10-28-17/h2-9,12H,10-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHCTEVZEDOSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2668966.png)




![Methyl 3-[[2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2668975.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2668976.png)

![7-hydroxy-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2668980.png)


![2-[[3-(3-methoxyphenyl)-4-oxidanylidene-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)ethanamide](/img/structure/B2668983.png)
